![molecular formula C56H41N5 B14112451 2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine](/img/structure/B14112451.png)
2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(6-(Diphenylamino)quinoxaline-2,3-diyl)bis(N,N-diphenylaniline) is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and industrial applications . This particular compound is notable for its unique structure, which includes multiple diphenylamino groups attached to a quinoxaline core.
準備方法
The synthesis of 4,4’-(6-(Diphenylamino)quinoxaline-2,3-diyl)bis(N,N-diphenylaniline) typically involves multi-step organic reactions. One common synthetic route includes the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
化学反応の分析
4,4’-(6-(Diphenylamino)quinoxaline-2,3-diyl)bis(N,N-diphenylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.
科学的研究の応用
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique pharmacological properties.
作用機序
The mechanism of action of 4,4’-(6-(Diphenylamino)quinoxaline-2,3-diyl)bis(N,N-diphenylaniline) involves its interaction with specific molecular targets and pathways. The diphenylamino groups play a crucial role in its biological activity, allowing it to interact with cellular components and disrupt normal cellular functions. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
類似化合物との比較
Compared to other quinoxaline derivatives, 4,4’-(6-(Diphenylamino)quinoxaline-2,3-diyl)bis(N,N-diphenylaniline) stands out due to its multiple diphenylamino groups, which enhance its chemical reactivity and biological activity. Similar compounds include:
2,3-Diphenylquinoxaline: Lacks the additional diphenylamino groups, resulting in different chemical and biological properties.
6-Methylquinoxaline-2,3-diyl derivatives: These compounds have a methyl group instead of diphenylamino groups, leading to variations in their pharmacological activities.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
特性
分子式 |
C56H41N5 |
|---|---|
分子量 |
784.0 g/mol |
IUPAC名 |
N,N-diphenyl-2,3-bis[4-(N-phenylanilino)phenyl]quinoxalin-6-amine |
InChI |
InChI=1S/C56H41N5/c1-7-19-44(20-8-1)59(45-21-9-2-10-22-45)50-35-31-42(32-36-50)55-56(43-33-37-51(38-34-43)60(46-23-11-3-12-24-46)47-25-13-4-14-26-47)58-54-41-52(39-40-53(54)57-55)61(48-27-15-5-16-28-48)49-29-17-6-18-30-49/h1-41H |
InChIキー |
AUQKIXLCIPLQKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NC5=C(C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)N=C4C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


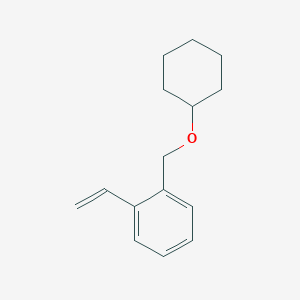
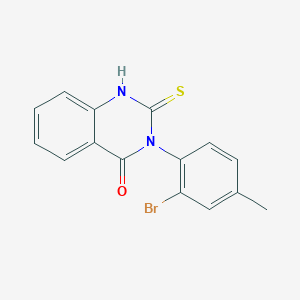
![6-[3-(Dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one](/img/structure/B14112386.png)
![1-[2-(3-Fluorophenyl)pyrimidin-5-YL]methanamine](/img/structure/B14112393.png)
![benzyl 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B14112395.png)
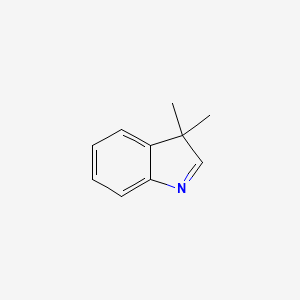
![3-[(2,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14112414.png)
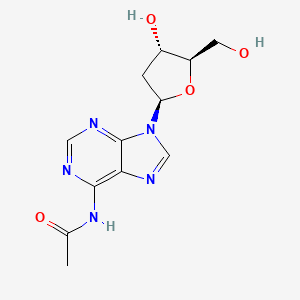
![1-[4-[[(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine](/img/structure/B14112436.png)

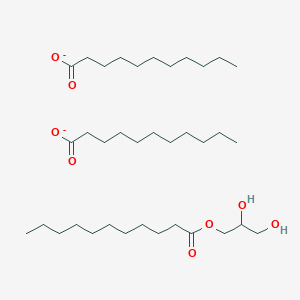
![N-benzyl-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide](/img/structure/B14112445.png)
![N-(3-methoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14112454.png)
![3-(3-chlorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112459.png)
